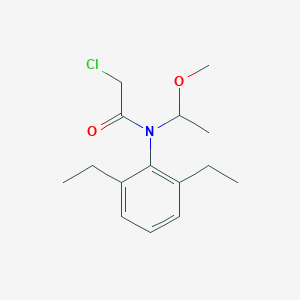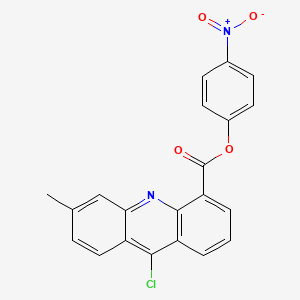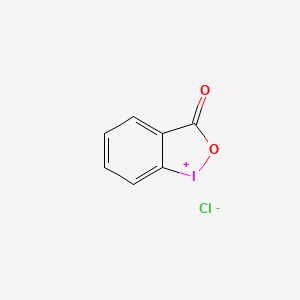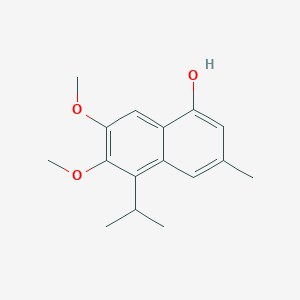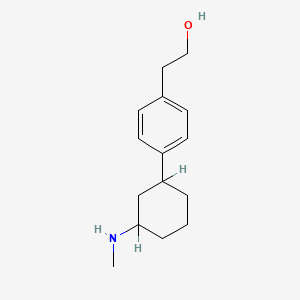
4-(3-(Methylamino)cyclohexyl)benzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Methylamino)cyclohexyl)benzeneethanol is an organic compound with the molecular formula C15H23NO. It contains a cyclohexyl ring substituted with a methylamino group and a benzeneethanol moiety. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methylamino)cyclohexyl)benzeneethanol typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the methylamino group. The final step involves the attachment of the benzeneethanol moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Methylamino)cyclohexyl)benzeneethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(3-(Methylamino)cyclohexyl)benzeneethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-(Methylamino)cyclohexyl)benzeneethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
4-(3-(Methylamino)cyclohexyl)benzeneethanol can be compared with other similar compounds, such as:
4-(Methylamino)cyclohexylmethanesulfonic acid: This compound shares a similar cyclohexyl ring structure but differs in its functional groups.
This compound: The presence of the benzeneethanol moiety distinguishes it from other cyclohexyl derivatives.
The unique combination of aromatic and aliphatic elements in this compound sets it apart from other compounds, making it a valuable subject of study in various scientific fields .
Propiedades
Número CAS |
73823-82-2 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-[4-[3-(methylamino)cyclohexyl]phenyl]ethanol |
InChI |
InChI=1S/C15H23NO/c1-16-15-4-2-3-14(11-15)13-7-5-12(6-8-13)9-10-17/h5-8,14-17H,2-4,9-11H2,1H3 |
Clave InChI |
SFWPRTVTWQFLQD-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCCC(C1)C2=CC=C(C=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


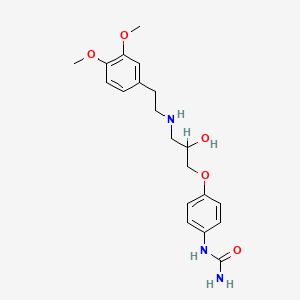
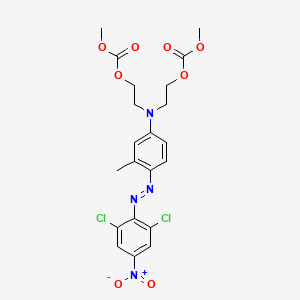
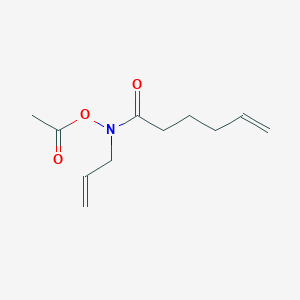
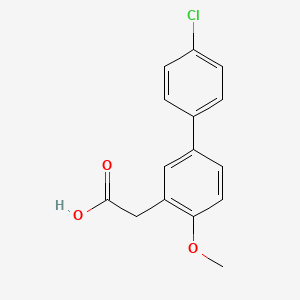
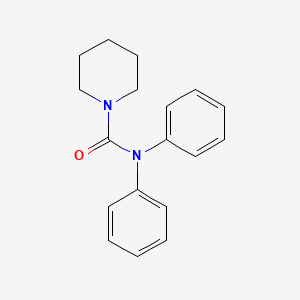
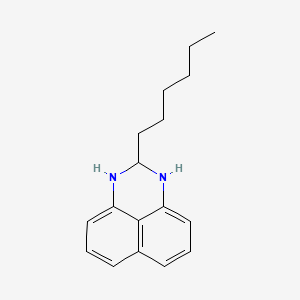
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
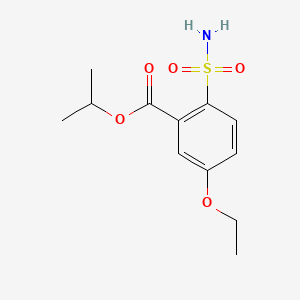
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
